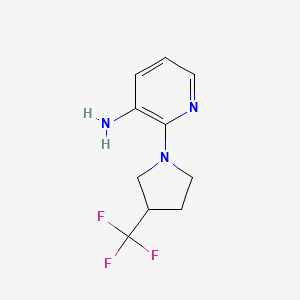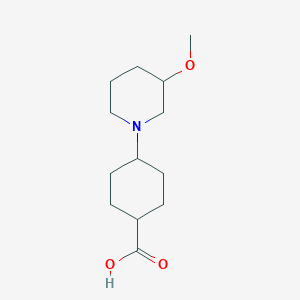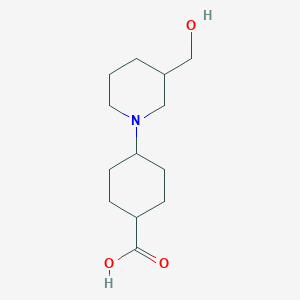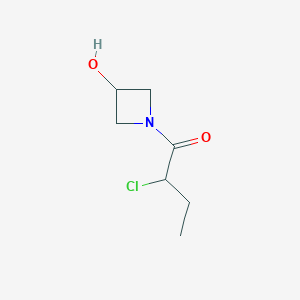
3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine
概要
説明
科学的研究の応用
Synthesis and Catalysis
Pyrrolidine derivatives, including structures related to 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine, are fundamental in the synthesis of biologically active molecules due to their involvement in key synthetic reactions. Pyrrolidines are used in condensation reactions with carbonyl-containing compounds to create a wide array of pyrrole derivatives, which serve as intermediates in the synthesis of complex molecules such as pharmaceuticals, dyes, and polymers. These derivatives can undergo further transformations to produce hydroxypyrroles, aldehydes, ketones, acids, esters, and other functionalized forms, highlighting their versatility in organic synthesis and material science (Anderson & Liu, 2000).
Pyrrolidine-containing molecules also play a crucial role in catalysis. For instance, they are used as ligands in palladium-catalyzed reactions for ethylene dimerization, demonstrating their utility in refining catalytic processes to achieve high selectivity and efficiency in chemical synthesis (Nyamato, Ojwach, & Akerman, 2015).
Material Science
The study of pyrrolidine derivatives extends into material science, where their electrical conducting properties are utilized. Polypyrroles, for instance, form highly stable, flexible films with significant electrical conductivity. This makes them suitable for a variety of applications, including electronic devices and sensors, highlighting the importance of pyrrolidine derivatives in advancing material technologies (Anderson & Liu, 2000).
Medicinal Chemistry
In medicinal chemistry, the structural motifs of pyrrolidine and its derivatives are frequently encountered in the design of new drugs due to their ability to modulate biological activity. For example, they serve as key intermediates in the development of antibiotics, demonstrating the critical role of pyrrolidine derivatives in addressing global health challenges through the creation of new therapeutic agents (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Safety and Hazards
作用機序
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability. Pyrrolidine derivatives, due to their heterocyclic nature, can have diverse pharmacokinetic properties .
Action environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The compound’s pyrrolidine structure could potentially enhance its stability, as cyclic structures are generally more stable than their acyclic counterparts .
生化学分析
Biochemical Properties
3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure enables it to form stable interactions with various enzymes, potentially acting as an inhibitor or activator. For instance, it may interact with enzymes involved in neurotransmitter synthesis, thereby influencing the levels of neurotransmitters in the brain. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, this compound may influence cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters. This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior. In other cell types, such as immune cells, this compound may impact cell signaling pathways involved in inflammation and immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time due to factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies in in vivo models have indicated that this compound can have lasting effects on cellular function, potentially leading to changes in cell behavior and physiology .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while at higher doses, it can exert significant biological activity. For example, in rodent models, low doses of this compound may enhance cognitive function by modulating neurotransmitter levels, whereas high doses may lead to toxic effects, such as neurotoxicity or hepatotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells by membrane transporters, where it can then interact with intracellular targets. Additionally, binding to specific proteins can influence its distribution within tissues, potentially affecting its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enable this compound to interact with transcription factors and regulate gene expression .
特性
IUPAC Name |
3-[3-(ethoxymethyl)pyrrolidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-13-9-10-4-7-12(8-10)6-3-5-11/h10H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTFPGGLHHIZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloropropan-1-one](/img/structure/B1476750.png)



![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)




